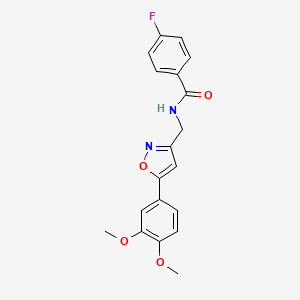

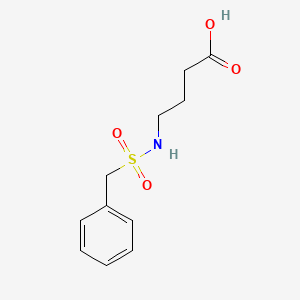

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide, also known as 5-IT or 5-(2-aminopropyl)indole, is a synthetic compound that belongs to the family of indole-based designer drugs. It was first synthesized in the late 1990s and has gained popularity in recent years due to its psychoactive effects.

Scientific Research Applications

Drug Development

The unique structure of this compound offers potential for medicinal applications, such as drug development. Isoxazole derivatives, like this compound, are found in many biologically active compounds, which are used as pharmaceuticals .

Disease Treatment

This compound could be used in disease treatment. For example, the antibiotic sulfamethoxazole, the nonsteroidal anti-inflammatory drug isoxicam, and immunosuppressive drug leflunomide are all isoxazole derivatives .

Antifungal Applications

An API containing a 3,5-diaryl-substituted isoxazole moiety as a side chain of echinocandin-derived cyclic lipopeptide is the antifungal drug micafungin (Mycamine®) against Candida and Aspergillus-caused dermatomycosis .

Organic Synthesis

This compound’s unique structure allows for exploration in organic synthesis. Isoxazoles can be rapidly synthesized in a one-pot fashion by a consecutive three-component alkynylation–cyclization sequence .

Neurological Research

Isoxazole derivatives like ibotenate, an α-amino acid, and its biogenic amine, muscimol, naturally occur in Amanita muscaria, the fly agaric, and the latter represents the principal psychoactive constituent of this mushroom . As a conformationally fixed analog of γ-aminobutyric acid (GABA) muscimol acts as an agonist for GABA A receptors, displaying powerful neurotoxicity ranging from sedative-hypnotic to hallucinogenic effects . This suggests potential applications in neurological research.

properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)17-10-15(22-26-17)11-21-19(23)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPPCXQQDMRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2815286.png)

![[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B2815287.png)

![1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2815290.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2815294.png)

![3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2815298.png)

![2-(2-(4-(2-phenoxyethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2815299.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)